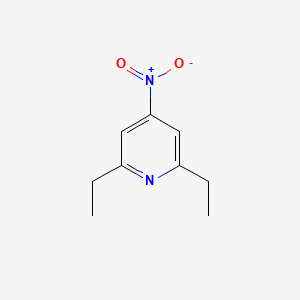
2,6-Diethyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two ethyl groups at the 2 and 6 positions and a nitro group at the 4 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-nitropyridine typically involves nitration of 2,6-diethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration and formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for better control of reaction conditions, improved safety, and higher yields. Continuous flow systems minimize the accumulation of highly energetic intermediates, reducing the risk of explosions .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Reduction: 2,6-Diethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.
Scientific Research Applications
2,6-Diethyl-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-nitropyridine: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the ethyl groups, affecting its physical and chemical properties.
Uniqueness
2,6-Diethyl-4-nitropyridine is unique due to the presence of both ethyl groups and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,6-diethyl-4-nitropyridine |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-5-9(11(12)13)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
MEBVPHYSCAPIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

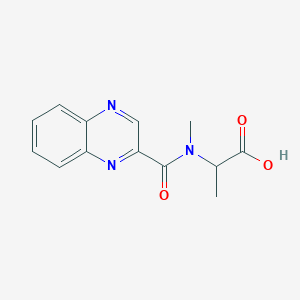
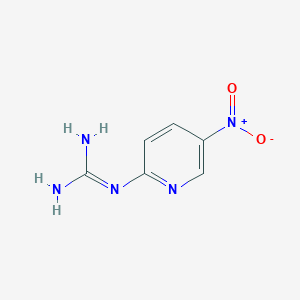

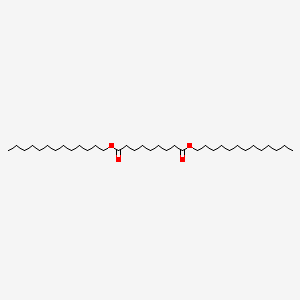
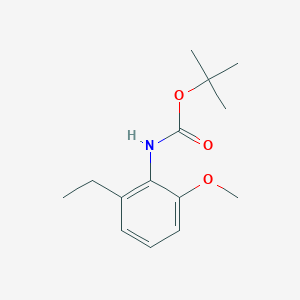
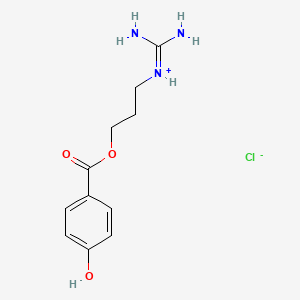
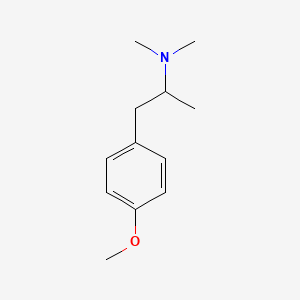

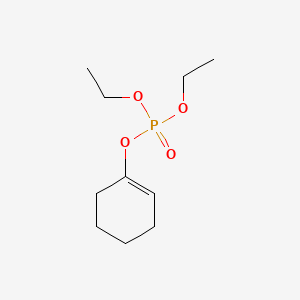

![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
